molecular formula C20H18ClF3N2O5 B11617416 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B11617416
M. Wt: 458.8 g/mol
InChI Key: NEZAIKZIIBUTTL-UHFFFAOYSA-N
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Description

The compound 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by:

  • A 4-chlorobenzoyl group at position 3.
  • A 3,4-dimethoxyphenyl substituent at position 6.
  • A trifluoromethyl group and a hydroxy group at position 2.

Properties

Molecular Formula

C20H18ClF3N2O5

Molecular Weight

458.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H18ClF3N2O5/c1-30-13-8-5-11(9-14(13)31-2)16-15(17(27)10-3-6-12(21)7-4-10)19(29,20(22,23)24)26-18(28)25-16/h3-9,15-16,29H,1-2H3,(H2,25,26,28)

InChI Key

NEZAIKZIIBUTTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Chlorobenzoyl Group: This step may involve the acylation of the tetrahydropyrimidinone core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: This can be done via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate catalyst like aluminum chloride.

    Incorporation of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

Compound A : 5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • Structure : Position 6 features a 2-nitrophenyl group attached via a furan bridge.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density at the aryl ring compared to the 3,4-dimethoxyphenyl group in the target compound.
Compound B : 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3,4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • Structure : Position 5 has a 4-methoxybenzoyl group, and position 6 is substituted with 3,4-dimethoxyphenyl .
  • Key Differences: The 4-methoxybenzoyl group (vs. Similar 3,4-dimethoxyphenyl groups suggest comparable hydrogen-bonding capacity but distinct steric effects due to the absence of a chlorine atom .
Compound C : 5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
  • Structure : Position 6 has a 4-fluorophenyl group.
  • Key Differences: Fluorine’s high electronegativity and small size may improve membrane permeability compared to bulkier methoxy groups.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₁₈ClF₃N₂O₅ C₂₂H₁₅ClF₃N₃O₆ C₂₁H₂₁F₃N₂O₆ C₁₈H₁₄F₄N₂O₃
Melting Point (°C) Not reported Not reported 198–200 Not reported
IR (C=O stretch, cm⁻¹) ~1680–1710 (dual peaks) 1710, 1689 1691, 1670 1685, 1672
¹H NMR (Key Peaks) δ 3.70–3.82 (OCH₃), 4.24 (d) δ 6.76–8.03 (Ar-H) δ 3.70–3.81 (OCH₃) δ 7.55 (Ar-H)
  • Trifluoromethyl Group : Present in all compounds, contributing to high electronegativity and metabolic resistance.
  • Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) increase solubility but may reduce stability under oxidative conditions, whereas nitro groups (electron-withdrawing) enhance reactivity .

Biological Activity

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, identified by its CAS number 623936-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a tetrahydropyrimidinone core with various substituents that may influence its biological activity. The molecular formula is C20H18ClF3N2OC_{20}H_{18}ClF_{3}N_{2}O, and its structure can be represented as follows:

5 4 Chlorobenzoyl 6 3 4 dimethoxyphenyl 4 hydroxy 4 trifluoromethyl tetrahydropyrimidin 2 1H one\text{5 4 Chlorobenzoyl 6 3 4 dimethoxyphenyl 4 hydroxy 4 trifluoromethyl tetrahydropyrimidin 2 1H one}

Antitumor Activity

Research has indicated that similar compounds in the tetrahydropyrimidinone class exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported, showcasing their potential as anticancer agents:

CompoundCell LineIC50 (μM)
3aHL6020.2 ± 1.7
3bHL6016.4 ± 1.8
3cHL6027.2 ± 1.3

These values suggest that modifications to the chemical structure can enhance or diminish activity against specific cancer types .

The proposed mechanisms through which tetrahydropyrimidinones exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Anti-inflammatory Effects : Some studies indicate that structural analogs possess anti-inflammatory properties, which could contribute to their overall therapeutic efficacy.

Case Studies and Research Findings

  • Anticancer Studies : A study involving the synthesis and testing of related compounds demonstrated significant anticancer activity against human promyelotic leukemia (HL60) cells, with IC50 values indicating effective inhibition of cell proliferation .
  • In Vivo Studies : Additional research has explored the effects of these compounds in animal models, showing promising results in reducing tumor growth and metastasis when administered in appropriate dosages.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

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